molecular formula C8H7ClN2O B13035952 7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No.: B13035952
M. Wt: 182.61 g/mol
InChI Key: HQDWLAMQQFPOBU-UHFFFAOYSA-N
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Description

7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core structure. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a chloro-substituted pyridine derivative with a suitable amine or amide under reflux conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one and its derivatives may have applications in:

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: Potential use as probes or inhibitors in biological studies.

    Medicine: Investigation as potential therapeutic agents for various diseases.

    Industry: Use in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action for compounds like 7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one would involve interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1,8-naphthyridine: A related compound with a similar core structure but lacking the dihydro and ketone functionalities.

    3,4-dihydro-1,8-naphthyridin-2(1H)-one: Similar but without the chlorine substitution.

Uniqueness

7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

7-chloro-3,4-dihydro-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C8H7ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1,3H,2,4H2,(H,10,11,12)

InChI Key

HQDWLAMQQFPOBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=N2)Cl

Origin of Product

United States

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